molecular formula C17H14Cl2O2 B11970199 2,4-Dichloro-1,5-diphenylpentane-1,5-dione CAS No. 91404-07-8

2,4-Dichloro-1,5-diphenylpentane-1,5-dione

Cat. No.: B11970199
CAS No.: 91404-07-8
M. Wt: 321.2 g/mol
InChI Key: OPZOHGNVDPKVGX-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,5-diphenylpentane-1,5-dione is an organic compound with the molecular formula C17H14Cl2O2 It is characterized by the presence of two chlorine atoms and two phenyl groups attached to a pentane backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione typically involves the chlorination of 1,5-diphenylpentane-1,5-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,5-diphenylpentane-1,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-1,5-diphenylpentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenylpentane-2,4-dione: Lacks the chlorine atoms, resulting in different reactivity and properties.

    2,4-Dimethyl-1,5-diphenylpentane-1,5-dione: Contains methyl groups instead of chlorine atoms, leading to variations in chemical behavior and applications.

Uniqueness

2,4-Dichloro-1,5-diphenylpentane-1,5-dione is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where halogenated compounds are required.

Properties

CAS No.

91404-07-8

Molecular Formula

C17H14Cl2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2,4-dichloro-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C17H14Cl2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

OPZOHGNVDPKVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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